N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide
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Overview
Description
N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide is a complex organic compound that features both iodophenyl and sulfonamido functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of 4-Iodophenylamine: This can be achieved by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of N-methylbenzenesulfonamide: This involves the reaction of benzenesulfonyl chloride with methylamine.
Coupling Reaction: The final step involves coupling 4-iodophenylamine with N-methylbenzenesulfonamide in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The sulfonamido group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products like azido derivatives or cyano derivatives.
Oxidation: Products like sulfonic acids.
Reduction: Products like amines.
Scientific Research Applications
N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The iodophenyl group can facilitate binding to hydrophobic pockets, while the sulfonamido group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-4-(N-methylbenzenesulfonamido)benzamide
- N-(4-Chlorophenyl)-4-(N-methylbenzenesulfonamido)benzamide
- N-(4-Fluorophenyl)-4-(N-methylbenzenesulfonamido)benzamide
Uniqueness
N-(4-Iodophenyl)-4-(N-methylbenzenesulfonamido)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher electronegativity of iodine compared to bromine, chlorine, or fluorine can lead to different chemical behaviors and interactions.
Properties
Molecular Formula |
C20H17IN2O3S |
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Molecular Weight |
492.3 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C20H17IN2O3S/c1-23(27(25,26)19-5-3-2-4-6-19)18-13-7-15(8-14-18)20(24)22-17-11-9-16(21)10-12-17/h2-14H,1H3,(H,22,24) |
InChI Key |
WPLBNPWTICQSEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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